molecular formula C19H26N4O B2794474 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide CAS No. 1396884-17-5

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide

Cat. No.: B2794474
CAS No.: 1396884-17-5
M. Wt: 326.444
InChI Key: PXYJTPFKRHPLME-UHFFFAOYSA-N
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Description

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide is a synthetic compound that features a piperidine ring, an imidazole moiety, and a phenethyl group

Mechanism of Action

Target of Action

The primary target of this compound is the Glycylpeptide N-tetradecanoyltransferase . This enzyme plays a crucial role in the post-translational modification of proteins, which is essential for the proper functioning of cells.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction can inhibit the enzyme’s activity, leading to changes in the post-translational modification of proteins . .

Biochemical Pathways

The inhibition of Glycylpeptide N-tetradecanoyltransferase affects the post-translational modification of proteins. This can disrupt various biochemical pathways that rely on these modifications. The exact pathways affected would depend on the specific proteins that are targeted .

Pharmacokinetics

Like many other compounds with similar structures, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific proteins that are affected by the inhibition of Glycylpeptide N-tetradecanoyltransferase. These effects could potentially include changes in cell signaling, gene expression, and other cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could potentially affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other molecules could either compete with the compound for binding to its target or could interact with the compound to alter its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia, followed by methylation.

    Attachment of the imidazole to the piperidine ring: This step involves the reaction of the imidazole derivative with a piperidine carboxamide precursor under basic conditions.

    Introduction of the phenethyl group: This is usually done through a nucleophilic substitution reaction where the phenethyl group is introduced to the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch reactors: for controlled reaction conditions.

    Purification processes: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The phenethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives depending on the electrophile used.

Scientific Research Applications

4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neurology and psychiatry.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-((2-methyl-1H-imidazol-1-yl)methyl)-N-phenethylpiperidine-1-carboxamide: shares structural similarities with other imidazole-containing compounds such as:

Uniqueness

What sets this compound apart is its unique combination of the imidazole and piperidine rings, which can confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

4-[(2-methylimidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-16-20-11-14-23(16)15-18-8-12-22(13-9-18)19(24)21-10-7-17-5-3-2-4-6-17/h2-6,11,14,18H,7-10,12-13,15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYJTPFKRHPLME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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